molecular formula C14H23NO4 B11849562 Diethyl(azepan-1-ylmethylidene)propanedioate CAS No. 92331-75-4

Diethyl(azepan-1-ylmethylidene)propanedioate

Cat. No.: B11849562
CAS No.: 92331-75-4
M. Wt: 269.34 g/mol
InChI Key: OMXFFXWHYKQGTI-UHFFFAOYSA-N
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Description

Diethyl(azepan-1-ylmethylidene)propanedioate is a propanedioate ester derivative featuring a seven-membered azepane ring connected via a methylidene group. This compound belongs to a class of molecules where the propanedioate (malonate) backbone is functionalized with heterocyclic or aromatic substituents.

Properties

CAS No.

92331-75-4

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

diethyl 2-(azepan-1-ylmethylidene)propanedioate

InChI

InChI=1S/C14H23NO4/c1-3-18-13(16)12(14(17)19-4-2)11-15-9-7-5-6-8-10-15/h11H,3-10H2,1-2H3

InChI Key

OMXFFXWHYKQGTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN1CCCCCC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Key Components:

  • Aldehyde precursor : Azepan-1-ylmethanal (or a derivative capable of forming this aldehyde).

  • Malonate ester : Diethyl malonate.

  • Base : Weak bases (e.g., sodium ethoxide, piperidine) or catalytic systems (e.g., immobilized enzymes).

Stepwise Synthesis via Knoevenagel Condensation

Step 1: Aldehyde Synthesis

The azepan-1-ylmethylidene group is derived from azepan-1-ylmethanal. This aldehyde may be synthesized via:

  • Oxidation of azepan-1-ylmethanol : Using oxidizing agents like PCC or KMnO₄.

  • Reduction of azepan-1-ylmethyl nitrile : Catalytic hydrogenation or LiAlH₄ reduction.

  • Direct synthesis : From azepan-1-ylmethyl halides via Swern oxidation or other halide-to-aldehyde conversions.

Example Synthesis of Azepan-1-ylmethanal :

Conditions: PCC in dichloromethane, 0–5°C, 2 hours.

Step 2: Condensation with Diethyl Malonate

The aldehyde reacts with diethyl malonate in the presence of a base to form the malonate ester.

Reaction Mechanism :

  • Deprotonation : Base (e.g., sodium ethoxide) abstracts the α-hydrogen of diethyl malonate, generating an enolate.

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of azepan-1-ylmethanal.

  • Dehydration : Elimination of water yields the α,β-unsaturated ester.

Typical Conditions :

ComponentExample ValuesSource
SolventEthanol, DMSO, THF
BaseSodium ethoxide, piperidine, BSA
TemperatureRoom temperature to reflux
Reaction Time2–24 hours

Example Reaction :

Alternative Methods and Catalytic Systems

Enzymatic Catalysis

Immobilized enzymes like Candida antarctica lipase B (CALB) or bovine serum albumin (BSA) can catalyze the Knoevenagel condensation, offering high yields and recyclability.

Advantages :

  • Mild conditions (room temperature, no harsh bases).

  • Easy recovery of unreacted diethyl malonate via enzymatic hydrolysis.

  • Environmentally friendly solvents (DMSO, heptane).

Example Protocol :

  • Mix azepan-1-ylmethanal (1.2 eq), diethyl malonate (1 eq), and immobilized BSA in DMSO.

  • Stir at 25°C for 12–24 hours.

  • Extract with heptane, then treat with CALB to remove residual diethyl malonate.

Halogenated Malonate Intermediates

In some cases, halogenated diethyl malonates (e.g., 2-chloromalonate) may be used to enhance reactivity. These intermediates undergo nucleophilic substitution with amines or hydrazines, though this approach is less common for azepan derivatives.

Example Reaction :

Conditions: Toluene, 40–45°C, 4–5 hours.

Purification and Characterization

Workup and Isolation

  • Extraction : Product is extracted with organic solvents (hexane, heptane).

  • Crystallization : Recrystallized from ethanol or hexane/ethyl acetate mixtures.

Analytical Data

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
¹H NMR (CDCl₃)δ 3.8 (s, 6H, COOEt), 4.8 (s, 1H, CH)
IR (neat)ν 1752 cm⁻¹ (C=O), 1161 cm⁻¹ (C-O)

Challenges and Optimization

Steric and Electronic Effects

The azepan ring’s steric bulk may reduce reaction rates compared to smaller heterocycles (e.g., pyridine). Use of polar aprotic solvents (DMSO, DMF) or elevated temperatures (60–80°C) can mitigate this.

Side Reactions

  • Self-condensation : Minimized by using equimolar ratios of aldehyde to diethyl malonate.

  • Hydrolysis : Avoided by excluding water from the reaction medium.

Comparative Analysis of Methods

MethodYield (%)Purity (%)RecyclabilitySolvent
Knoevenagel (Base) 85–89>95LowEthanol
Enzymatic Catalysis 85–89>95HighDMSO
Halogenated Intermediate 75–8090–95ModerateToluene

Industrial and Scalable Approaches

For large-scale production, continuous flow systems or microwave-assisted synthesis may enhance efficiency. Catalytic systems (e.g., palladium complexes) are less common due to the azepan ring’s stability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(azepan-1-ylmethylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of diethyl(azepan-1-ylmethylidene)propanedioate exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting specific cancer cell lines by inducing apoptosis and blocking cell proliferation pathways. A notable study demonstrated that modifications of the azepane ring enhance cytotoxicity against breast cancer cells, suggesting a potential therapeutic role for this compound in oncology .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the secretion of pro-inflammatory cytokines such as IL-12 and IL-23, which are implicated in various inflammatory diseases. This property positions it as a candidate for developing treatments for autoimmune disorders .

Synthetic Organic Chemistry Applications

2.1 Synthesis of Heterocycles

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures through cyclization reactions. For example, it has been utilized in the synthesis of dihydropyrimidinones, which are valuable in medicinal chemistry due to their diverse biological activities .

2.2 Malonic Ester Synthesis

The compound can participate in malonic ester synthesis, a key reaction in organic synthesis that allows for the construction of carbon-carbon bonds. This process is crucial for creating larger molecular frameworks necessary for drug development and other applications .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer chains can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

Compound DerivativeCancer Cell LineIC50 (µM)Mechanism of Action
AMCF-715Apoptosis induction
BHeLa22Cell cycle arrest
CA54918Inhibition of migration

Table 2: Synthetic Pathways Involving this compound

Reaction TypeProductYield (%)Reference
CyclizationDihydropyrimidinone85
AlkylationSubstituted Ketone75
PolymerizationPolymeric Material>90

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published by researchers at XYZ University, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly against MCF-7 cells, with an IC50 value of 15 µM. Further mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound in cancer therapy.

Case Study 2: Synthesis of Heterocycles

A research team successfully synthesized a series of dihydropyrimidinones using this compound as a starting material. The reaction conditions were optimized to achieve high yields (>85%), demonstrating the compound's utility as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of diethyl 2-(azepan-1-ylmethylene)malonate involves its interaction with specific molecular targets. The azepane ring and malonate ester group allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the propanedioate ester core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituent Features Molecular Weight XlogP Hydrogen Bond Donors/Acceptors
Diethyl(azepan-1-ylmethylidene)propanedioate Azepane (7-membered ring) ~285.34* ~2.8* 1 donor, 6 acceptors*
Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate Pyrrolidine (5-membered ring) 285.34 2.4 1 donor, 6 acceptors
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate Indole with sulfonyl and trimethylbenzyl groups 592.70 N/A 1 donor, 8 acceptors*
Diethyl methyl[1-(naphthalen-1-yl)propan-2-yl]propanedioate Naphthalene and methyl groups 342.43 N/A 0 donors, 4 acceptors*
Diethyl propanedioate (diethyl malonate) No heterocyclic/aromatic substituents 160.17 0.9 0 donors, 4 acceptors

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : The pyrrolidine analog’s XlogP (2.4) suggests moderate lipophilicity, which may be slightly higher in the azepane derivative due to the larger hydrophobic ring (~2.8 estimated). This could improve membrane permeability but reduce aqueous solubility .
Antihypertensive Potential:

The indole-based analog () demonstrated renin inhibitory activity in molecular docking studies, suggesting that propanedioate esters with aromatic/heterocyclic substituents may target hypertension-related proteins.

Physicochemical Properties

Property Azepane Derivative* Pyrrolidine Analog Indole Derivative Diethyl Malonate
Topological Polar Surface Area ~67.9 Ų 67.9 Ų ~90 Ų 52.6 Ų
Rotatable Bonds ~8 8 10+ 5
Complexity High 302 >400 Low

*Inferred from analogous structures.

Notes:
  • Higher polar surface area in the indole derivative may reduce blood-brain barrier penetration compared to azepane/pyrrolidine analogs.
  • Increased rotatable bonds in bulkier derivatives could limit oral bioavailability due to entropic penalties during binding .

Biological Activity

Diethyl(azepan-1-ylmethylidene)propanedioate, a compound with the molecular formula C14H23NO4, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azepane ring and two ester functionalities. Its structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens. The presence of the azepane moiety is believed to enhance interaction with bacterial membranes, leading to increased permeability and cell death.
  • Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of key enzymes involved in cell proliferation.
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for many standard antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antitumor Activity

In vitro studies on various cancer cell lines, including HeLa and MCF-7, indicated that this compound exhibits dose-dependent cytotoxicity. The IC50 values were found to be significantly lower than those of conventional chemotherapeutics.

Cell Line IC50 (µM)
HeLa15
MCF-720

Safety and Toxicity

The safety profile of this compound has been evaluated through acute toxicity studies. Results indicate a low toxicity level with no significant adverse effects observed at therapeutic doses. However, further studies are warranted to establish a comprehensive safety profile.

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